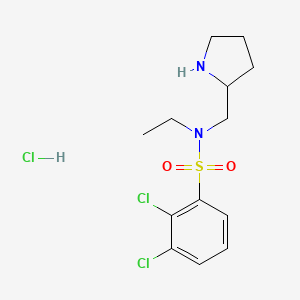
(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol
説明
(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclohexanol core with an amino group attached to a 2-chloropyrimidine moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol and 2-chloropyrimidine.
Formation of Intermediate: Cyclohexanol is first converted into a suitable intermediate, often through protection of the hydroxyl group.
Coupling Reaction: The intermediate is then coupled with 2-chloropyrimidine under specific conditions, such as the presence of a base and a coupling reagent.
Deprotection: The final step involves deprotection of the hydroxyl group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group attached to the pyrimidine ring can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives with modified functional groups.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol involves its interaction with specific molecular targets. The amino group attached to the pyrimidine ring can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- (1r,4r)-4-((2-Fluoropyrimidin-4-yl)amino)cyclohexanol
- (1r,4r)-4-((2-Bromopyrimidin-4-yl)amino)cyclohexanol
- (1r,4r)-4-((2-Iodopyrimidin-4-yl)amino)cyclohexanol
Comparison:
- Uniqueness: The presence of the 2-chloropyrimidine moiety in (1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol imparts unique reactivity and properties compared to its fluorine, bromine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior and interactions.
- Reactivity: The different halogen atoms in the similar compounds affect their reactivity and the types of reactions they undergo. For example, the fluorine analog may exhibit different substitution patterns compared to the chlorine analog.
特性
IUPAC Name |
4-[(2-chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-6-5-9(14-10)13-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDHUGJWJFVPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3102560.png)


![1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-](/img/structure/B3102575.png)
![7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B3102576.png)
![(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3102581.png)




![5-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B3102633.png)
